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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylnicotinamide

Cat. No.: B118945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily

as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While 2-Chloro-
4,6-dimethylnicotinamide itself is not extensively characterized in publicly available scientific

literature for its role in drug discovery, the broader class of nicotinamide derivatives has

emerged as a rich scaffold for the development of novel therapeutics. These derivatives have

shown significant potential across various disease areas, including oncology, infectious

diseases, and inflammatory conditions. Their diverse biological activities stem from their ability

to interact with a range of enzymes and signaling pathways, making them a compelling area of

focus for medicinal chemists and drug developers.

This technical guide provides an in-depth overview of the role of nicotinamide derivatives in

drug discovery, summarizing key biological activities, presenting quantitative data from

preclinical studies, detailing relevant experimental protocols, and visualizing associated

signaling pathways. The information herein is intended to serve as a valuable resource for

researchers and scientists working to unlock the full therapeutic potential of this versatile

chemical class.
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The nicotinamide scaffold, characterized by a pyridine ring with a carboxamide group at the 3-

position, offers numerous sites for chemical modification. This allows for the fine-tuning of

physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the

modulation of biological activity and target selectivity. The introduction of various substituents,

such as chloro and methyl groups, can significantly influence the molecule's electronic and

steric properties, thereby affecting its interaction with biological targets.

Table 1: Physicochemical Properties of a Representative Nicotinamide Derivative (2-Chloro-

N,N-dimethylnicotinamide)

Property Value Reference

Molecular Formula C8H9ClN2O

Molecular Weight 184.62 g/mol [1]

Appearance Solid

CAS Number 54864-83-4 [1]

Key Therapeutic Areas and Biological Activities of
Nicotinamide Derivatives
Nicotinamide derivatives have demonstrated a wide spectrum of biological activities, with the

most prominent applications being in cancer therapy and as antifungal agents.

Anticancer Activity
The anticancer potential of nicotinamide derivatives is a major focus of current research. These

compounds exert their effects through various mechanisms, including the inhibition of key

enzymes involved in cancer cell proliferation, survival, and angiogenesis.

1. Inhibition of DNA Demethylases (ALKBH2)

AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in several cancers,

contributing to resistance to certain chemotherapeutic agents.[2][3] Nicotinamide derivatives

have been identified as potent and selective inhibitors of ALKBH2.[2] By inhibiting ALKBH2,

these compounds can increase the sensitivity of cancer cells to alkylating agents.[3]
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2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which

is crucial for tumor growth and metastasis. Several nicotinamide derivatives have been

designed and synthesized as inhibitors of VEGFR-2, demonstrating significant anti-proliferative

and pro-apoptotic effects in cancer cell lines.[4][5]

3. Modulation of the NAD+ Salvage Pathway

Some thiophenyl derivatives of nicotinamide act as prodrugs that are metabolized by the NAD+

salvage pathway enzymes, NAMPT and NMNAT1, into unnatural NAD derivatives.[6] These

metabolic products can then inhibit enzymes like inosine monophosphate dehydrogenase

(IMPDH), which is crucial for nucleotide biosynthesis, thereby exhibiting toxicity towards cancer

cells.[6]

Table 2: Anticancer Activity of Selected Nicotinamide Derivatives
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Compound/De
rivative Class

Target
Cancer Cell
Line

IC50 Value Reference

AH2-15c

(Nicotinamide

derivative)

ALKBH2

- (Fluorescence

polarization

assay)

0.031 ± 0.001

µM
[2]

Nicotinamide

derivative 10
VEGFR-2 HCT-116 15.4 µM [4]

Nicotinamide

derivative 10
VEGFR-2 HepG2 9.8 µM [4]

Nicotinamide

derivative 7
VEGFR-2 HCT-116 15.7 µM [4]

Nicotinamide

derivative 7
VEGFR-2 HepG2 15.5 µM [4]

Trifluoromethyl

substituted

pyridine

analogue

Estrogen

receptor alpha
MCF-7 8.70 ± 0.23 µM [7]

Trifluoromethyl

substituted

pyridine

analogue

Estrogen

receptor alpha
HeLa 8.97 ± 0.31 µM [7]

Thiophenyl

nicotinamide

derivative 9

IMPDH (indirect)

Peripheral nerve

sheath cancer

cells

Potent activity [6]

Nicotinamide-

based diamide

4d

Not specified
NCI-H460 (Lung

cancer)

4.07 ± 1.30

µg/mL
[8]

Antifungal Activity
Nicotinamide derivatives have also shown promise as antifungal agents.[9] These compounds

can disrupt the fungal cell wall, leading to cell death. The broad-spectrum activity of some
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derivatives against various fungal pathogens, including resistant strains, makes them attractive

candidates for further development.[9]

Table 3: Antifungal Activity of a Selected Nicotinamide Derivative

Compound Fungal Strain MIC Value Reference

2-amino-N-(3-

isopropylphenyl)nicoti

namide (16g)

Candida albicans

SC5314
0.25 µg/mL [9]

Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of novel

compounds in drug discovery. Below are representative protocols for key assays used to

characterize the biological activity of nicotinamide derivatives.

Synthesis of Nicotinamide Derivatives
General Procedure for the Synthesis of Nicotinamide-based Diamides:

A general method for synthesizing nicotinamide-based diamides involves the reaction of a

nicotinic acid derivative with an appropriate amine.[8]

Step 1: Activation of Carboxylic Acid: The carboxylic acid group of the nicotinic acid

derivative is activated, often by conversion to an acyl chloride using reagents like thionyl

chloride or oxalyl chloride.

Step 2: Amide Bond Formation: The activated carboxylic acid derivative is then reacted with

the desired amine in the presence of a base (e.g., triethylamine or pyridine) to facilitate the

nucleophilic acyl substitution, forming the amide bond.

Step 3: Purification: The final product is purified using standard techniques such as

recrystallization or column chromatography.

For a specific example, the synthesis of 2-chloro-N,N-dimethylnicotinamide can be achieved by

reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium.[1]
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Biological Assays
1. Cell Viability (MTT) Assay:

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on

cancer cells.[10]

Cell Culture: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

attach overnight.

Compound Treatment: The cells are treated with serial dilutions of the test compound (and a

vehicle control) for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization

buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle control, and the IC50 value (the concentration of compound that

inhibits cell growth by 50%) is determined.[10]

2. In Vitro VEGFR-2 Enzyme Inhibition Assay:

This assay measures the ability of a compound to directly inhibit the kinase activity of VEGFR-

2.[11]

Assay Principle: The assay typically utilizes a purified recombinant VEGFR-2 enzyme, a

substrate peptide, and ATP. The kinase reaction results in the phosphorylation of the

substrate.
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Detection: The extent of phosphorylation can be measured using various methods, such as

ELISA-based assays with phospho-specific antibodies or luminescence-based assays that

quantify the amount of ATP remaining after the reaction.

Procedure: The test compound is incubated with the VEGFR-2 enzyme, followed by the

addition of the substrate and ATP to initiate the reaction. After a set incubation period, the

reaction is stopped, and the signal is measured.

Data Analysis: The percentage of inhibition is calculated relative to a control without the

inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

3. ALKBH2 Inhibition Assay (Fluorescence Polarization):

This assay is used to identify and characterize inhibitors of the ALKBH2 DNA demethylase.[2]

Assay Principle: This assay is based on the change in fluorescence polarization of a

fluorescently labeled DNA substrate upon binding to the ALKBH2 enzyme. Inhibitors that

prevent this binding will result in a lower polarization signal.

Procedure: The ALKBH2 enzyme is incubated with the test compound, followed by the

addition of the fluorescently labeled DNA substrate.

Measurement: The fluorescence polarization is measured using a suitable plate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against

the compound concentration.[2]

Signaling Pathways and Mechanisms of Action
The diverse biological effects of nicotinamide derivatives are a result of their interaction with

various cellular signaling pathways.

NAD+ Salvage Pathway and IMPDH Inhibition
A key mechanism of action for some anticancer nicotinamide derivatives involves their

metabolic activation via the NAD+ salvage pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.mdpi.com/1420-3049/27/13/4079
https://pubmed.ncbi.nlm.nih.gov/39571461/
https://pubmed.ncbi.nlm.nih.gov/39571461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Metabolism

Nicotinamide
Derivative (Prodrug) NAMPTMetabolized by Nicotinamide Mononucleotide

Analog
Produces NMNAT1Metabolized by Unnatural NAD

Derivative
Produces IMPDHInhibits Nucleotide

Synthesis
Required for Cancer Cell

Death

Inhibition leads to

Click to download full resolution via product page

Caption: Metabolic activation of a nicotinamide derivative prodrug via the NAD+ salvage

pathway.

As depicted in the diagram, certain thiophenyl nicotinamide derivatives act as mimics of

nicotinamide and are converted by the enzyme nicotinamide phosphoribosyltransferase

(NAMPT) into a mononucleotide analog.[6] This is subsequently converted by nicotinamide

mononucleotide adenylyltransferase 1 (NMNAT1) into an unnatural NAD derivative.[6] This

NAD analog then acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a

rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] The inhibition of

IMPDH depletes the pool of guanine nucleotides necessary for DNA and RNA synthesis,

ultimately leading to cancer cell death.[6]

VEGFR-2 Signaling Pathway Inhibition
Nicotinamide derivatives that target VEGFR-2 interfere with the signaling cascade that

promotes angiogenesis.
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Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.

Vascular endothelial growth factor (VEGF) binding to its receptor, VEGFR-2, induces receptor

dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This

activation triggers downstream signaling cascades, including the PLCγ, PI3K/Akt, and MAPK

pathways, which ultimately promote endothelial cell proliferation, migration, and survival,

leading to angiogenesis. Nicotinamide derivatives that inhibit VEGFR-2 block this initial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b118945?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activation step, thereby preventing the downstream signaling events and inhibiting

angiogenesis, which is critical for tumor growth.[4][5]

Conclusion and Future Directions
Nicotinamide derivatives represent a highly versatile and promising class of compounds in drug

discovery. Their ability to modulate the activity of key enzymes such as ALKBH2 and VEGFR-2,

and to be metabolically activated to inhibit essential pathways like nucleotide synthesis,

underscores their potential as anticancer agents. Furthermore, their demonstrated antifungal

activity opens up additional avenues for therapeutic development.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Further optimization of the nicotinamide

scaffold to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms

by which these derivatives exert their biological effects.

Combination Therapies: Exploring the synergistic potential of nicotinamide derivatives with

existing chemotherapeutic agents and targeted therapies.

Expansion to Other Disease Areas: Investigating the potential of nicotinamide derivatives for

the treatment of other diseases, such as neurodegenerative and inflammatory disorders,

where the target pathways may be relevant.

The continued exploration of the chemical space around the nicotinamide core, coupled with a

deeper understanding of their biological targets and mechanisms, holds great promise for the

development of the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9466619/
https://pubmed.ncbi.nlm.nih.gov/38100580/
https://www.benchchem.com/product/b118945?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google
Patents [patents.google.com]

2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA
demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease
inhibitor ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as
potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC
[pmc.ncbi.nlm.nih.gov]

5. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design,
synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into
Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers -
PMC [pmc.ncbi.nlm.nih.gov]

7. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer
Agents and Computational Screening | Semantic Scholar [semanticscholar.org]

8. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and
biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives
as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

10. benchchem.com [benchchem.com]

11. mdpi.com [mdpi.com]

To cite this document: BenchChem. [The Role of Nicotinamide Derivatives in Drug
Discovery: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118945#role-of-2-chloro-4-6-dimethylnicotinamide-in-
drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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